2-aminopropane-1,3-diol Hydrochloride

Vue d'ensemble

Description

2-Amino-1,3-propanediol (also known as serinol) is a high-value-added chemical that is used as a building block for the synthesis of a variety of compounds . These include drugs to treat type 2 diabetes mellitus, the antibiotic chloramphenicol, immune multiple sclerosis, and a new generation of nonionic X-ray contrast agents .

Synthesis Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis

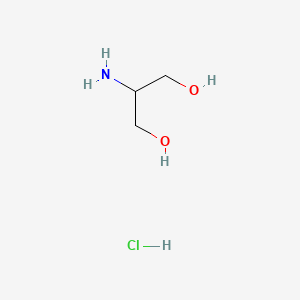

The molecular formula of 2-aminopropane-1,3-diol Hydrochloride is C3H10ClNO2 . The molecular weight is 127.57 g/mol .Chemical Reactions Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Physical And Chemical Properties Analysis

The molecular weight of 2-aminopropane-1,3-diol Hydrochloride is 127.57 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The exact mass is 127.0400063 g/mol .Applications De Recherche Scientifique

Synthesis of Aliphatic Cyclic Carbonate Monomers

Serinol hydrochloride serves as a starting material for synthesizing functional cyclic carbonate monomers. These monomers are crucial for producing biodegradable polymers with potential applications in biomedical and environmentally friendly products . The process involves a two-step strategy where the amino group of serinol is first reacted with electrophiles to create functional diol intermediates. These intermediates are then cyclized to form the desired cyclic carbonates.

Pharmaceutical Applications

Serinol hydrochloride is used in the pharmaceutical industry as a building block for various drugs. It has been involved in the synthesis of medications for treating conditions such as type 2 diabetes mellitus and multiple sclerosis . Additionally, it’s a precursor for the antibiotic chloramphenicol, highlighting its versatility in drug synthesis.

X-ray Contrast Agents

The compound’s derivatives are utilized in the development of nonionic X-ray contrast agents. These agents are essential for enhancing the visibility of internal structures in X-ray-based imaging techniques, aiding in accurate diagnosis and medical interventions .

Chemical Synthesis of Sphingosine and Ceramide

In the field of biochemistry, serinol hydrochloride is instrumental in the chemical synthesis of sphingosine and ceramide . These molecules are significant components of cell membranes and play a role in signaling pathways, making serinol hydrochloride valuable for research into cellular functions and diseases.

Biotechnological Applications

Biotechnologically, serinol hydrochloride can be produced using amino alcohol dehydrogenases or transaminases. This method provides an alternative to chemical synthesis, potentially offering a more sustainable and environmentally friendly production process .

Intermediate for Synthetic Antibiotics

Since the 1940s, serinol hydrochloride has been used as a precursor for the synthesis of synthetic antibiotics, such as chloramphenicol. This application underscores its longstanding importance in the development of treatments for bacterial infections .

Mécanisme D'action

Target of Action

It’s known that serinol is a common intermediate for several chemical processes .

Mode of Action

It’s known to be used as a precursor for the synthesis of various compounds, including synthetic antibiotics like chloramphenicol . The compound’s interaction with its targets and the resulting changes are subject to the specific synthesis process and the final compound being produced.

Biochemical Pathways

Serinol Hydrochloride is involved in several biochemical pathways due to its role as an intermediate in the synthesis of various compounds. For instance, it’s used in the synthesis of sphingosine/ceramide , which are important components of cell membranes and play a crucial role in signal transmission and cell recognition.

Pharmacokinetics

It’s known to be very stable, corrosive, hygroscopic, and dissolves very well in water , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of Serinol Hydrochloride’s action depend on the specific compounds it’s used to synthesize. For instance, when used in the synthesis of sphingosine/ceramide, it contributes to the formation of vital components of cell membranes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of Serinol Hydrochloride. It’s known to be very stable and dissolves well in water , suggesting it can remain active in various environments.

Safety and Hazards

Orientations Futures

2-Amino-1,3-propane diols have been used as a versatile platform for the synthesis of aliphatic cyclic carbonate monomers . This approach will provide direct access to functional biodegradable polymers and impact the development of next-generation materials for biomedical and environmentally friendly products .

Propriétés

IUPAC Name |

2-aminopropane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGBLRKKPTUYNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905850 | |

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-aminopropane-1,3-diol Hydrochloride | |

CAS RN |

100929-48-4, 73708-65-3 | |

| Record name | 2-Aminopropane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,3-propanediol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2899106.png)

![2-morpholino-N-(thiophen-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)

![2-(4-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2899111.png)

![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/no-structure.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2899122.png)

![8'-chloro-4'-oxo-N-phenethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2899126.png)